molecular formula C21H26N6O3 B2737045 1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923496-82-6

1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2737045
CAS RN: 923496-82-6
M. Wt: 410.478
InChI Key: KGXDIJXQBAUMRA-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and has usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Synthesis and Antiviral Activity

  • The compound is a purine analogue that has been synthesized and evaluated for antiviral activities. Research shows the synthesis of related purine analogues and their testing against various viruses in tissue culture. Moderate activity against rhinovirus was observed for several compounds at nontoxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Chemical Synthesis and Reactions

  • Studies have described reactions involving similar triazine derivatives, showcasing their chemical properties and potential applications in synthetic chemistry. This includes research on the reactions of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphorinan-4,6-dione with various triazine derivatives (Neda, Farkens, Thönnessen, Jones, & Schmutzler, 1995).

Anticancer and Antimicrobial Activity

  • Similar purine derivatives have been synthesized and their biological activities, including anticancer and antimicrobial effects, have been examined. For instance, studies found that certain triazino purines were active against leukemia and had vascular relaxing effects, although none showed potent activity (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Pharmaceutical Applications

  • Research on purine derivatives like 1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has led to the development of various pharmaceutical applications. For instance, studies have synthesized novel purine derivatives and evaluated them for anticancer, anti-HIV-1, and antimicrobial activities, revealing that certain compounds exhibited significant activity against melanoma, lung cancer, and HIV-1 (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds often involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

properties

IUPAC Name

1-(3-hydroxypropyl)-3,4,9-trimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-13-6-8-16(9-7-13)12-25-19(29)17-18(24(4)21(25)30)22-20-26(10-5-11-28)23-14(2)15(3)27(17)20/h6-9,15,28H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXDIJXQBAUMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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